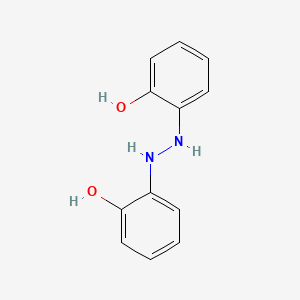
Titanium(2+);dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Titanium(2+);dihydroxide can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by the addition of a base such as ammonium hydroxide to precipitate the dihydroxide form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale hydrothermal methods. These methods involve the use of high-pressure reactors to facilitate the reaction between titanium precursors and hydroxide sources. The resulting product is then purified through filtration and drying processes to obtain the final compound in a usable form.
化学反応の分析
Types of Reactions
Titanium(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often facilitated by exposure to air or oxidizing agents.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The hydroxide ions in the compound can be substituted with other ligands, such as chloride or sulfate ions, through reactions with corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can facilitate ligand substitution.
Major Products
Oxidation: Titanium dioxide
Reduction: Lower oxidation state titanium compounds
Substitution: Titanium chloride or titanium sulfate
科学的研究の応用
Titanium(2+);dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomimetic mineralization processes and as a component in bioactive coatings.
Medicine: Explored for its antibacterial properties and potential use in medical implants and drug delivery systems.
Industry: Utilized in the production of high-performance materials, including coatings, pigments, and photocatalysts.
作用機序
The mechanism of action of titanium(2+);dihydroxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to antibacterial effects. In photocatalytic applications, the compound absorbs light and generates reactive oxygen species, which can degrade organic pollutants and kill bacteria.
類似化合物との比較
Titanium(2+);dihydroxide can be compared with other titanium compounds such as titanium dioxide and titanium(IV) chloride:
Titanium dioxide: Unlike this compound, titanium dioxide is primarily used for its photocatalytic properties and is widely used in environmental remediation and as a pigment.
Titanium(IV) chloride: This compound is a volatile liquid used as a precursor for various titanium-based materials and in the production of titanium metal.
Similar Compounds
- Titanium dioxide
- Titanium(IV) chloride
- Titanium(IV) bis(ammonium lactato)dihydroxide
特性
IUPAC Name |
titanium(2+);dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Ti/h2*1H2;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFVAODLMSHDAW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Ti+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.882 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)




![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)

![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)

![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)

